molecular formula C9H5FOS B8567221 4-Fluorobenzo[b]thiophene-5-carbaldehyde

4-Fluorobenzo[b]thiophene-5-carbaldehyde

Cat. No.: B8567221
M. Wt: 180.20 g/mol
InChI Key: JENUHQDFCAHBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorobenzo[b]thiophene-5-carbaldehyde is a useful research compound. Its molecular formula is C9H5FOS and its molecular weight is 180.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H5FOS

Molecular Weight

180.20 g/mol

IUPAC Name

4-fluoro-1-benzothiophene-5-carbaldehyde

InChI

InChI=1S/C9H5FOS/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-5H

InChI Key

JENUHQDFCAHBSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)C(=C1C=O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 15.9 g of a mixture of 4-fluoro-5-methyl-benzo[b]thiophene and 6-fluoro-5-methyl-benzo[b]thiophene in 160 ml of carbon tetrachloride are added 17 g of N-bromosuccinimide and 0.31 g of 2,2'-azo-bisisobutylonitrile. The resulting mixture is refluxed for two hours. After cooling, insolubles are removed from the thus cooled mixture by filtration, and the filtrate obtained is concentrated under reduced pressure. The residue obtained is suspended in 75 ml of acetic acid and 75 ml of water, and 26.8 g of hexamethylenetetramine is added thereto, after which the resulting mixture is refluxed for two hours. After cooling, 150 ml of water and 200 ml of ethyl acetate are added to the thus cooled mixture, and the resulting organic layer is separated, washed successively with water, an aqueous saturated sodium carbonate solution and a saturated saline solution and then dried over anhydrous magnesium sulfate. Thereafter, the solvent is removed from the thus dried layer by distillation under reduced pressure. The residue thus obtained is purified by a moderate pressure column chromatography [eluent:hexane:ethyl acetate=15:1], to obtain 1.71 g of 4-fluorobenzo[b]thiophene-5-carbaldehyde and 5.82 g of 6-fluorobenzo[b]thiophene-5-carbaldehyde.
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One
[Compound]
Name
mixture
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15.9 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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17 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
26.8 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 15.9 g of a mixture of 4-fluoro-5-methyl-benzo[b]thiophene and 6-fluoro-5-methyl-benzo[b]thiophene in 160 ml of carbon tetrachloride are added 17 g of N-bromosuccinimide and 0.31 g of 2,2'-azobisisobutylonitrile. The resulting mixture is refluxed for two hours. After cooling, insolubles are removed from the thus cooled mixture by filtration, and the filtrate obtained is concentrated under reduced pressure. The residue obtained is suspended in 75 ml of acetic acid and 75 ml of water, and 26.8 g of hexamethylenetetramine is added thereto, after which the resulting mixture is refluxed for two hours. After cooling, 150 ml of water and 200 ml of ethyl acetate are added to the thus cooled mixture, and the resulting organic layer is separated, washed successively with water, an aqueous saturated sodium carbonate solution and a saturated saline solution and then dried over anhydrous magnesium sulfate. Thereafter, the solvent is removed from the thus dried layer by distillation under reduced pressure. The residue thus obtained is purified by a moderate pressure column chromatography [eluent:hexane:ethyl acetate=15:1], to obtain 1.71 g of 4-fluorobenzo[b]thiophene-5-carbaldehyde and 5.82 g of 6-fluorobenzo[b]thiophene-5-carbaldehyde.
Quantity
26.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
mixture
Quantity
15.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Three
[Compound]
Name
2,2'-azobisisobutylonitrile
Quantity
0.31 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

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